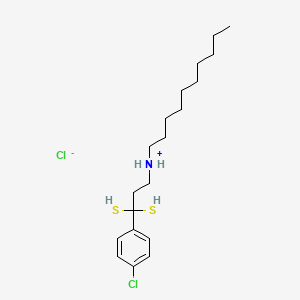
DECYLAMINE, N-(2-((p-CHLOROBENZYL)DITHIO)ETHYL)-, HYDROCHLORIDE
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Aplicaciones Científicas De Investigación
Plasma Immobilization on Polyethylene Decylamine hydrochloride has been used to introduce amine groups on polyethylene surfaces. By treating polyethylene surfaces preadsorbed with decylamine hydrochloride with argon plasma, it was demonstrated that a substantial portion of the incorporated nitrogen-containing groups were amine groups. This application is significant in material science for modifying surface properties (Terlingen et al., 1993).
Preparation of 3-Methylthiopropylamine Hydrochloride In a different context, the thermal decarboxylation of sulfur-containing amino acids in the presence of acetophenone led to the preparation of 3-methylthiopropylamine hydrochloride. This process illustrates another chemical application of similar compounds (Obata & Ishikawa, 1966).
Synthesis of (3H)-Xylamine Decylamine hydrochloride is relevant in the synthesis of xylamine, an irreversible inhibitor of neuronal norepinephrine uptake. The synthesis process involved incorporating tritium into the aromatic nucleus of xylamine, demonstrating its importance in pharmacological research (Ransom, Kammerer & Cho, 1983).
Application in Analytical Chemistry The compound has been used in a high-performance liquid chromatographic method for determining certain pharmaceutical compounds in biological samples. This shows its utility in analytical chemistry, especially in bioanalysis (Liu & Franklin, 1985).
Study on Micellization and Reactivity The influence of micellization of decylamine on its basicity and reactivity was investigated. This study is crucial in understanding the chemical behavior of decylamine in different environments, which is important for its diverse applications in chemistry and materials science (Mirgorodskaya, Kudryavtseva & Ivanov, 1996).
Propiedades
Número CAS |
13116-77-3 |
|---|---|
Nombre del producto |
DECYLAMINE, N-(2-((p-CHLOROBENZYL)DITHIO)ETHYL)-, HYDROCHLORIDE |
Fórmula molecular |
C19H33Cl2NS2 |
Peso molecular |
410.5 g/mol |
Nombre IUPAC |
[3-(4-chlorophenyl)-3,3-bis(sulfanyl)propyl]-decylazanium;chloride |
InChI |
InChI=1S/C19H32ClNS2.ClH/c1-2-3-4-5-6-7-8-9-15-21-16-14-19(22,23)17-10-12-18(20)13-11-17;/h10-13,21-23H,2-9,14-16H2,1H3;1H |
Clave InChI |
JQHUAYXPNPTQRO-UHFFFAOYSA-N |
SMILES |
CCCCCCCCCC[NH2+]CCC(C1=CC=C(C=C1)Cl)(S)S.[Cl-] |
SMILES canónico |
CCCCCCCCCC[NH2+]CCC(C1=CC=C(C=C1)Cl)(S)S.[Cl-] |
Apariencia |
Assay:≥95%A crystalline solid |
Sinónimos |
N-[2-[[(4-Chlorophenyl)methyl]dithio]ethyl]-1-decanamine hydrochloride |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




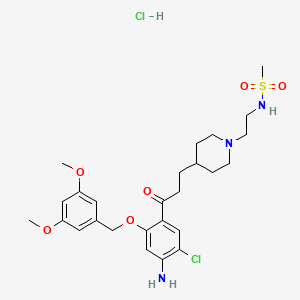

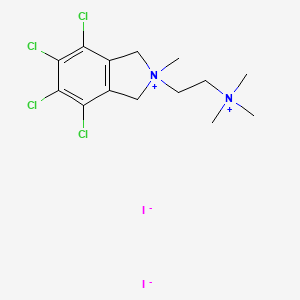


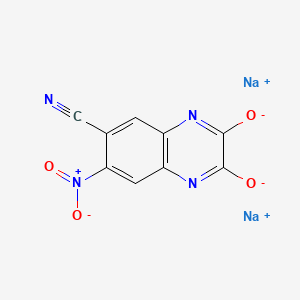

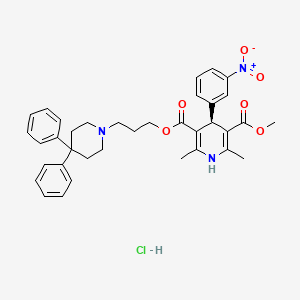
![N-[2-[2-[(dipropylamino)methyl]piperidin-1-yl]ethyl]-6-oxo-5H-pyrido[2,3-b][1,4]benzodiazepine-11-carboxamide](/img/structure/B1662581.png)



![(Z)-N-[(2R)-1-hydroxy-3-(4-hydroxyphenyl)propan-2-yl]octadec-9-enamide](/img/structure/B1662586.png)